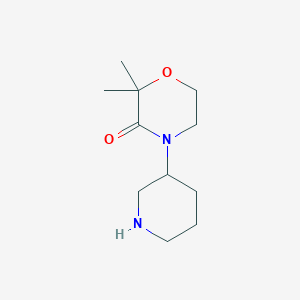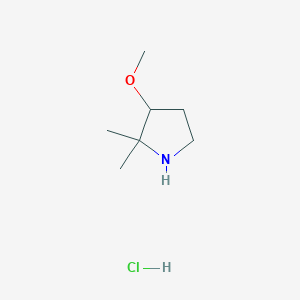
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride
Übersicht
Beschreibung
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with a molecular formula of C7H16ClNO . It is also known by other names such as 3-MeO-2,2-dimethylpyrrolidine hydrochloride, MPDH, and 3-Methoxy-2,2.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-8(2)7(6-10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H . The molecular weight of this compound is 179.69 .Physical and Chemical Properties Analysis
The physical form of this compound is oil . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Chemical Synthesis : Various methods have been developed for synthesizing compounds related to 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride demonstrates a multi-step process involving N-oxidation, nitration, methoxylation, acylation, hydrolysis, chlorination, and salification (Dai Gui, 2004). Such methodologies could be adapted or inspire techniques for synthesizing or modifying this compound for specific research applications.
Rearrangement Reactions : Research on dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate highlights the base-catalysed rearrangement reactions that can be reversed by hydrochloric acid, offering insights into the reactivity and potential transformation of related compounds (M. Anderson & A. W. Johnson, 1966).
Molecular Structure and Photochemistry
Crystal Structures : Studies on crystal structures of related compounds provide valuable information on molecular configurations and interactions. The synthesis and crystal structure analysis of derivatives of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their reactions offer insights into the structural aspects that could influence the behavior and application of this compound in various scientific domains (Sen Ma et al., 2018).
Photochemical Properties : The study of photochemistry of related compounds, such as the synthesis and photochemical behavior of 5,5‐Dimethyl‐1H‐pyrrol‐2(5H)‐one and N-substituted derivatives, reveals the influence of substituents on photochemical reactivity. This information can be valuable in understanding how modifications like methoxy groups affect the photochemical properties of pyrrolidine derivatives (Andreas Ihlefeld & P. Margaretha, 1992).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and effects on cells. Long-term exposure to this compound may result in alterations in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity. The specific pathways and enzymes involved are still being studied, but it is evident that this compound plays a significant role in modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for determining the compound’s effects on cellular and tissue function .
Eigenschaften
IUPAC Name |
3-methoxy-2,2-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(9-3)4-5-8-7;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIZWGHVAHRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



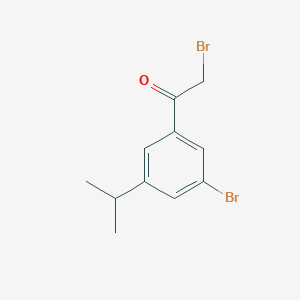
![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)

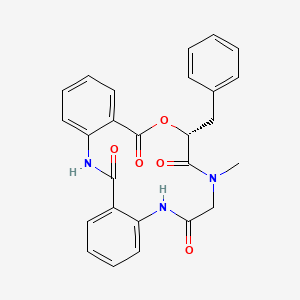
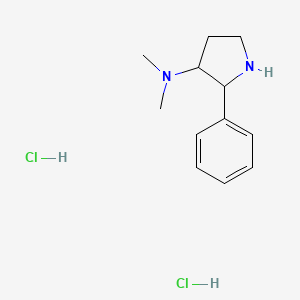
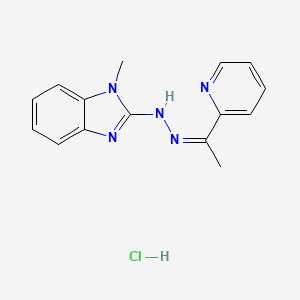

![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)

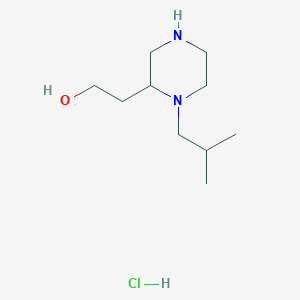
![5-Cyanobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1487280.png)
